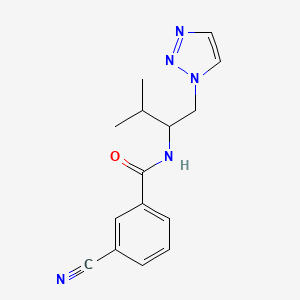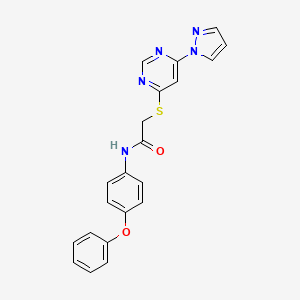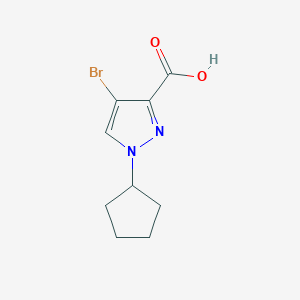
3-(3,4-dimethoxyphenyl)-1-(2,5-dimethylbenzyl)quinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-dimethoxyphenyl)-1-(2,5-dimethylbenzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H24N2O4 and its molecular weight is 416.477. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Biological Applications
Quinazoline derivatives have been synthesized through various methods, showing significant biological activities, including cytotoxic properties against cancer cell lines. For instance, carboxamide derivatives of benzo[b][1,6]naphthyridines, synthesized through reactions involving quinazoline derivatives, demonstrated potent cytotoxic activities against murine leukemia, lung carcinoma, and human leukemia cell lines, with some compounds showing curative effects in vivo against colon tumors in mice (Deady et al., 2003). Additionally, novel quinazolinone derivatives have been synthesized and evaluated as potential anticancer agents, displaying cytotoxic activity against cancer cell lines, highlighting the importance of quinazoline derivatives in developing new therapeutic agents (Poorirani et al., 2018).
Herbicidal Activity
Quinazoline-2,4-diones have been explored for their herbicidal activity, serving as potent inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in weed control. This research direction aims to develop novel herbicides with broad-spectrum weed control and excellent crop selectivity. For example, triketone-containing quinazoline-2,4-dione derivatives showed promising herbicidal activity against a range of broadleaf and monocotyledonous weeds (Wang et al., 2014).
Key Intermediates in Drug Development
Quinazoline derivatives are key intermediates in synthesizing several drugs, such as Prazosin, Bunazosin, and Doxazosin, highlighting their significance in pharmaceutical research. Efficient protocols have been developed for synthesizing these derivatives, utilizing carbon dioxide and 2-aminobenzonitriles, with variations in reaction parameters extensively studied to optimize yields (Patil et al., 2008).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(3,4-dimethoxyphenyl)-1-(2,5-dimethylbenzyl)quinazoline-2,4(1H,3H)-dione involves the condensation of 3,4-dimethoxyaniline with 2,5-dimethylbenzaldehyde to form 3-(3,4-dimethoxyphenyl)-1-(2,5-dimethylphenyl)prop-2-en-1-one, which is then cyclized with anthranilic acid to form the final product.", "Starting Materials": [ "3,4-dimethoxyaniline", "2,5-dimethylbenzaldehyde", "anthranilic acid" ], "Reaction": [ "Step 1: Condensation of 3,4-dimethoxyaniline with 2,5-dimethylbenzaldehyde in the presence of a base such as sodium hydroxide to form 3-(3,4-dimethoxyphenyl)-1-(2,5-dimethylphenyl)prop-2-en-1-one.", "Step 2: Cyclization of 3-(3,4-dimethoxyphenyl)-1-(2,5-dimethylphenyl)prop-2-en-1-one with anthranilic acid in the presence of a Lewis acid catalyst such as zinc chloride to form 3-(3,4-dimethoxyphenyl)-1-(2,5-dimethylbenzyl)quinazoline-2,4(1H,3H)-dione." ] } | |
CAS番号 |
899922-73-7 |
分子式 |
C25H24N2O4 |
分子量 |
416.477 |
IUPAC名 |
3-(3,4-dimethoxyphenyl)-1-[(2,5-dimethylphenyl)methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C25H24N2O4/c1-16-9-10-17(2)18(13-16)15-26-21-8-6-5-7-20(21)24(28)27(25(26)29)19-11-12-22(30-3)23(14-19)31-4/h5-14H,15H2,1-4H3 |
InChIキー |
PBCVQRWHTPFQPC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC(=C(C=C4)OC)OC |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-ethoxybenzamide](/img/structure/B2534602.png)
![N-[5-Methyl-2-(2,2,2-trifluoroethylsulfanyl)phenyl]prop-2-enamide](/img/structure/B2534605.png)
![3-Methyl-2-propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2534607.png)
![(2Z)-N-acetyl-7-(diethylamino)-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2534608.png)


![2-Chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-(furan-3-ylmethyl)acetamide](/img/structure/B2534611.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2534616.png)
![ethyl 6-oxo-1-phenyl-4-({[3-(trifluoromethyl)phenyl]carbamoyl}methoxy)-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2534617.png)
![6-(2-methoxybenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2534618.png)
![5-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2534619.png)
![N'-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)benzenesulfonohydrazide](/img/structure/B2534620.png)
